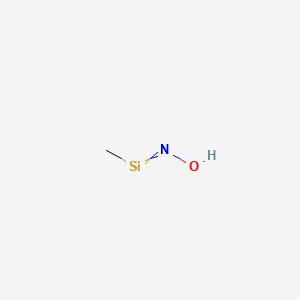
Methyl oximino silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Methylsilylidene)hydroxylamine: is a chemical compound characterized by the presence of a methylsilylidene group attached to a hydroxylamine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsilylidene)hydroxylamine typically involves the reaction of hydroxylamine with methylsilyl-containing reagents. . The reaction conditions often involve mild temperatures and the presence of catalysts to enhance the efficiency of the synthesis.
Industrial Production Methods: Industrial production of N-(Methylsilylidene)hydroxylamine may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available technology, but they generally follow the principles of green chemistry to minimize environmental impact .
化学反应分析
Types of Reactions: N-(Methylsilylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the methylsilylidene group, which can affect the reactivity of the hydroxylamine moiety.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with electrophiles, such as alkylating agents, leading to the formation of new derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a variety of N-substituted hydroxylamine derivatives .
科学研究应用
Chemistry: N-(Methylsilylidene)hydroxylamine is used as a reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds. Its unique reactivity makes it valuable for creating complex molecules .
Biology and Medicine: In biological research, N-(Methylsilylidene)hydroxylamine is studied for its potential as an antimicrobial agent. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics .
Industry: The compound is also used in the semiconductor industry for the manufacturing of electronic components.
作用机制
The mechanism of action of N-(Methylsilylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine moiety. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in both synthetic and biological contexts .
相似化合物的比较
Hydroxylamine: Shares the hydroxylamine moiety but lacks the methylsilylidene group.
N-Substituted Hydroxylamines: Compounds with different substituents on the nitrogen atom, such as N-phenylhydroxylamine.
Uniqueness: N-(Methylsilylidene)hydroxylamine is unique due to the presence of the methylsilylidene group, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. This uniqueness makes it valuable for specific applications where traditional hydroxylamines may not be suitable .
属性
分子式 |
CH4NOSi |
|---|---|
分子量 |
74.134 g/mol |
InChI |
InChI=1S/CH4NOSi/c1-4-2-3/h3H,1H3 |
InChI 键 |
FBVJGYWRNMNGMM-UHFFFAOYSA-N |
规范 SMILES |
C[Si]=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)
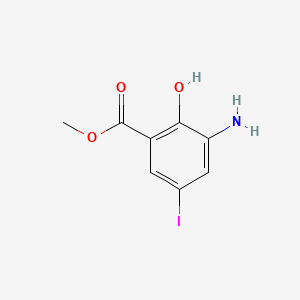
![3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14174883.png)
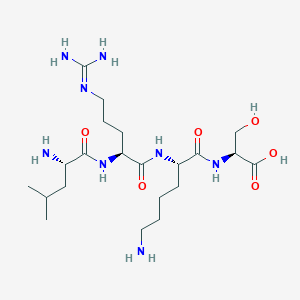
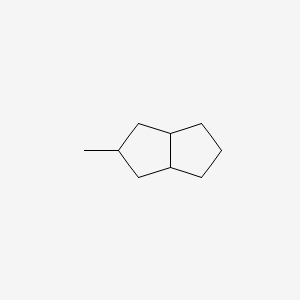
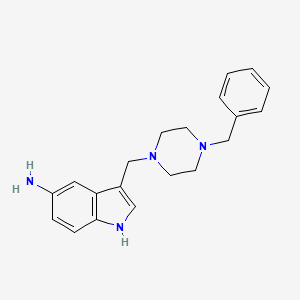

![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)


![N-Cyclohexyl-2-methyl-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}benzamide](/img/structure/B14174918.png)
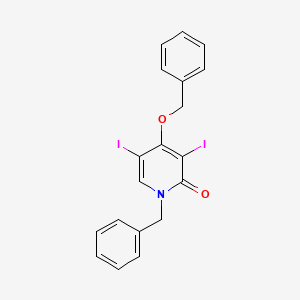
![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
![1-{2-[(2-Ethenylphenyl)methoxy]phenyl}decahydronaphthalene](/img/structure/B14174949.png)
